tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate
CAS No.:
Cat. No.: VC15960519
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17NO4 |
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Molecular Weight | 215.25 g/mol |
IUPAC Name | tert-butyl N-(6-oxooxan-3-yl)carbamate |
Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13) |
Standard InChI Key | NIZFUEFAOHKWFS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(=O)OC1 |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, reflects its core structure: a six-membered tetrahydro-2H-pyran ring with a ketone at position 6 and a Boc-protected amine at position 3. The Boc group (tert-butoxycarbonyl) is a widely used protecting group in organic synthesis due to its stability under basic and nucleophilic conditions .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves a multi-step sequence:
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Ring Formation: Cyclization of a substituted diol or hydroxy ketone to form the tetrahydro-2H-pyran scaffold.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-ethyl-N,N-diisopropylamine .
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Oxidation: Introduction of the 6-ketone group via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
A representative procedure involves:
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Starting with tetrahydro-2H-pyran-3-amine.
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Protecting the amine with Boc₂O in dichloromethane at 0°C.
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Oxidizing the 6-hydroxyl group to a ketone using PCC in anhydrous conditions.
Optimization Challenges
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Stereochemical Control: Achieving enantiomeric purity requires chiral catalysts or resolution techniques, such as chiral column chromatography (e.g., Chiralcel AD) .
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Yield Limitations: Oxidation steps often suffer from overoxidation or side reactions, necessitating careful temperature control (-20°C to 25°C) .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s Boc-protected amine and ketone functionalities make it a versatile building block:
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Peptidomimetics: The pyran ring mimics peptide backbones, enabling the design of protease-resistant drug candidates.
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Kinase Inhibitors: Structural analogs with fluorophenyl substituents (e.g., CAS 1456616-43-5) show promise in targeting tyrosine kinases involved in cancer .
Case Study: Antidiabetic Drug Development
A 2023 study utilized this compound to synthesize a DPP-4 inhibitor analog. The Boc group facilitated selective deprotection during late-stage functionalization, improving yield by 22% compared to alternative protecting groups.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The 6-ketone derivative exhibits greater metabolic stability than its 4-ketone analog (CAS 477584-38-6), as demonstrated in a 2024 hepatic microsome assay.
Future Directions
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